molecular formula C13H16N2O2S B2481797 1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226436-86-7

1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2481797
CAS RN: 1226436-86-7
M. Wt: 264.34
InChI Key: MCVANQQGGJKYLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including those with furan and thiophene substitutions, typically involves the coupling of purified furfural with urea. This process has been optimized to afford compounds like "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" with improved yields and structural confirmation through methods such as GC-MS, FTIR, and NMR spectroscopy (Donlawson et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(1-(Furan-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea" has been extensively characterized using various spectroscopic techniques. Techniques such as GC-MS, IR, 1H-NMR, and C-NMR are pivotal in affirming the structure of these compounds, ensuring the correct synthesis and purity of the targeted molecular architecture (Orie et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives featuring furan and thiophene rings includes their ability to undergo multi-component synthesis reactions, leading to highly functionalized products. These reactions often involve carbonyl chlorides, isocyanides, and dialkyl acetylenedicarboxylates, producing compounds with Cl-substituted furan or thiophene rings confirmed by single-crystal X-ray analysis (Sayahi et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by the nature of the furan and thiophene moieties and the urea linkage. While specific data on "this compound" is not directly mentioned, related compounds have been studied for their crystal structure and phase behavior to understand their stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of furan and thiophene urea derivatives are noteworthy for their potential biological activity. These compounds have demonstrated broad-spectrum activity against pathogens such as Escherichia coli and Salmonella typhi, suggesting their utility in medicinal chemistry for novel drug development (Donlawson et al., 2020). The electron-donating and withdrawing characteristics of the furan and thiophene rings, respectively, also contribute to the electronic properties of these compounds, influencing their reactivity and interaction with biological targets.

properties

IUPAC Name

1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10(8-11-4-2-6-17-11)15-13(16)14-9-12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVANQQGGJKYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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